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molecular formula C25H21NO5 B8637561 2-(4-methoxyphenyl)-3-benzyloxy-6-acetamido-4H-1-benzopyran-4-one

2-(4-methoxyphenyl)-3-benzyloxy-6-acetamido-4H-1-benzopyran-4-one

Cat. No. B8637561
M. Wt: 415.4 g/mol
InChI Key: UNZJGRGXXQDZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372866B2

Procedure details

Prepared analogously to Example 5d) starting from 2-(4-methoxyphenyl)-3-hydroxy-6-acetamido-4H-1-benzopyran-4-one. Yield: 95%; TLC (9/1 Chloroform/Methanol) Rf: 0.51; 1H-NMR (d6-DMSO): 10.31 (s broad, 1H), 8.40 (d, 1H), 8.02 (m, 3H), 7.70 (d, 1H), 7.32 (m, 5H), 7.11 (d, 2H), 5.08 (s, 2H), 3.86 (s, H), 2.11 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:10][C:11]3[CH:20]=[CH:19][C:18]([NH:21][C:22](=[O:24])[CH3:23])=[CH:17][C:12]=3[C:13](=[O:16])[C:14]=2[OH:15])=[CH:5][CH:4]=1>C(Cl)(Cl)Cl.CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[O:10][C:11]3[CH:20]=[CH:19][C:18]([NH:21][C:22](=[O:24])[CH3:23])=[CH:17][C:12]=3[C:13](=[O:16])[C:14]=2[O:15][CH2:9][C:6]2[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1OC2=C(C(C1O)=O)C=C(C=C2)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 5d)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1OC2=C(C(C1OCC1=CC=CC=C1)=O)C=C(C=C2)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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